GW 590735

概要

説明

GW-590735は、ペルオキシソーム増殖剤活性化受容体アルファ(PPARα)の強力かつ選択的なアゴニストです。 低密度リポタンパク質コレステロールとトリグリセリドを有意に低下させ、高密度リポタンパク質コレステロールを上昇させる効果が示されています 。 この化合物は主に、脂質代謝異常症やその他の脂質代謝障害の研究に使用されています .

準備方法

合成経路と反応条件

GW-590735の合成には、チアゾール環の形成とトリフルオロメチル基の導入を含む、複数のステップが含まれます。主なステップは次のとおりです。

チアゾール環の形成: これは、置換アニリンとチオアミドを酸性条件下で反応させることにより行われます。

トリフルオロメチル基の導入: このステップでは、塩基の存在下でトリフルオロメチルヨウ化物を使用します。

カップリング反応: 最後のステップでは、カップリング反応によりフェノキシアセチル酸部分を導入します.

工業生産方法

GW-590735の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高い収率と純度を確保するために、連続式フローリアクターと自動システムの使用が含まれます .

化学反応の分析

反応の種類

GW-590735は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、通常、過マンガン酸カリウムなどの酸化剤を使用して行われます。

還元: 還元反応には、水素化リチウムアルミニウムなどの還元剤を使用します。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 触媒の存在下で臭素を使用したハロゲン化.

主な生成物

これらの反応から生成される主な生成物には、GW-590735のさまざまな置換誘導体が含まれ、これらは多くの場合、さらなる研究開発に使用されます .

科学研究への応用

GW-590735は、幅広い科学研究への応用を持っています。

化学: PPARαアゴニストの研究におけるモデル化合物として使用されます。

生物学: 脂質代謝における役割と遺伝子発現への影響について調査されています。

医学: 脂質代謝異常症や関連する心血管疾患の治療における潜在的な治療用途について検討されています。

科学的研究の応用

Therapeutic Applications

- Dyslipidemia Treatment

- Metabolic Syndrome

- Cardiovascular Health

-

Cancer Research

- The activation of nuclear receptors by this compound opens avenues for research into cancer therapies, particularly those targeting metabolic pathways involved in tumor growth and progression .

Study on Lipid Metabolism

In a double-blind study involving healthy subjects, this compound was administered alongside a comparator PPARδ agonist. Results showed that while this compound led to a significant reduction in triglycerides, it did not produce the same level of metabolic improvements as the PPARδ agonist . This illustrates its specific action on lipid metabolism pathways.

Clinical Trials

This compound was evaluated in phase II clinical trials aimed at increasing "good cholesterol" levels in patients with dyslipidemia. Although these trials were discontinued, they provided valuable insights into the compound's pharmacokinetics and potential efficacy .

作用機序

GW-590735は、ペルオキシソーム増殖剤活性化受容体アルファ(PPARα)を活性化することによって作用を発揮します。 この活性化により、脂質代謝に関与する遺伝子の転写が誘導され、トリグリセリドが豊富な超低密度リポタンパク質のクリアランスが増加し、高密度リポタンパク質の主要成分であるアポリポタンパク質A1が上方制御されます 。 分子標的は、核内受容体共役因子1とペルオキシソーム増殖剤活性化受容体アルファです .

類似化合物との比較

類似化合物

フェノフィブラート: 脂質代謝異常症の治療に使用される別のPPARαアゴニスト。

ゲムフィブロジル: PPARαも標的とする脂質調節剤。

シプロフィブラート: フェノフィブラートやゲムフィブロジルと機能が似ています.

独自性

GW-590735は、他のPPARサブタイプ(PPARδおよびPPARγ)よりもPPARαに対する高い選択性を持つため、脂質代謝と心血管疾患に焦点を当てた研究における貴重なツールとなっています .

生物活性

GW 590735 is a selective and potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a significant role in lipid metabolism and homeostasis. This article explores the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

This compound binds specifically to PPARα, a ligand-activated transcription factor that regulates genes involved in fatty acid oxidation and lipid metabolism. Upon binding, it activates downstream signaling pathways that enhance the clearance of triglyceride-rich very low-density lipoprotein (VLDL) from circulation. The effective concentration (EC50) for this compound is approximately 4 nM , showcasing its high potency and selectivity compared to other PPAR subtypes like PPARγ and PPARδ, where it exhibits at least 500-fold selectivity .

Biological Activity and Effects

The activation of PPARα by this compound has several biological effects:

- Increased Lipid Clearance : Enhances the clearance of triglyceride-rich VLDL, potentially aiding in the treatment of dyslipidemia.

- Regulation of Gene Expression : Influences the expression of genes involved in lipid homeostasis, including upregulation of ApoA1 and downregulation of ApoCIII .

- Metabolic Effects : Studies have indicated that this compound can modulate metabolic pathways, although clinical trials have faced challenges leading to discontinuation .

Table 1: Comparison of PPAR Agonists

| Compound Name | Structure Type | Primary Activity | EC50 (nM) |

|---|---|---|---|

| This compound | PPARα Agonist | Lipid metabolism | ~4 |

| Fenofibrate | Fibric Acid Derivative | PPARα Agonist | ~50 |

| Clofibrate | Fibric Acid Derivative | PPARα Agonist | ~100 |

| Rosiglitazone | Thiazolidinedione | PPARγ Agonist | ~10 |

| Pioglitazone | Thiazolidinedione | PPARγ Agonist | ~10 |

This compound's unique profile as a selective PPARα agonist positions it as a targeted therapeutic option for managing dyslipidemia .

Case Studies

- Clinical Trials : this compound was evaluated in phase II clinical trials aimed at treating dyslipidemia. However, these trials were ultimately discontinued due to insufficient efficacy compared to existing therapies .

- Animal Studies : In studies involving C57BL/6J mice, this compound was shown to significantly increase the levels of PPARα protein in liver tissues, indicating its potential for enhancing lipid metabolism under specific dietary conditions .

- Comparative Studies : In a study comparing this compound with another PPAR agonist (GW501516), it was found that while both compounds activated their respective pathways, only GW501516 led to significant reductions in fasting plasma triglycerides and liver fat content .

特性

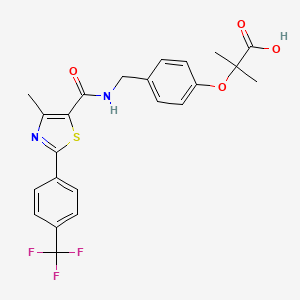

IUPAC Name |

2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUPZUOBHCUBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977813 | |

| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343321-96-0, 622402-22-6 | |

| Record name | GW-590735 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343321960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 590735 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622402226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-590735 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-590735 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKY617BBX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。